molecular formula C22H16Cl2N2 B2959737 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole CAS No. 306977-83-3

1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole

Cat. No.: B2959737
CAS No.: 306977-83-3
M. Wt: 379.28
InChI Key: BZCOVVPBYSRENJ-JLHYYAGUSA-N
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Description

1-(2,4-Dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 2,4-dichlorobenzyl group at position 1 and a styryl (vinylbenzene) moiety at position 2. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural versatility and bioactivity.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2/c23-18-12-11-17(19(24)14-18)15-26-21-9-5-4-8-20(21)25-22(26)13-10-16-6-2-1-3-7-16/h1-14H,15H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCOVVPBYSRENJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the benzimidazole core.

    Styryl Group Addition: The styryl group can be added through a Heck reaction, where the benzimidazole derivative is reacted with styrene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzimidazole ring or the styryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its structural similarity to other biologically active benzimidazole derivatives.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated styryl group.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as DNA and proteins.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The styryl group may interact with cellular membranes, affecting their integrity and function. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include benzimidazoles and related heterocycles with variations in substituents at positions 1 and 2.

Table 1: Structural Analogues of 1-(2,4-Dichlorobenzyl)-2-Styryl-1H-1,3-Benzimidazole
Compound Name Position 1 Substituent Position 2 Substituent Molecular Weight (g/mol) Notable Features
Target Compound 2,4-Dichlorobenzyl Styryl (C₆H₅-CH=CH-) 403.3 (calculated) Enhanced lipophilicity; π-conjugation from styryl
1-(2,4-Dichlorobenzyl)-2-phenyl-1H-benzimidazole 2,4-Dichlorobenzyl Phenyl 387.2 Simpler structure; lacks styryl’s conjugation
2-(4-Methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole 3-Trifluoromethylbenzyl 4-Methylstyryl 430.4 Electron-withdrawing CF₃ group; increased steric bulk
6-Chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-benzimidazole 2,4-Dichlorobenzyloxy Phenyl 414.2 Ether linkage at position 1; nitro group introduces polarity
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 4-Chlorobenzyl 4-Chlorophenyl 383.3 Symmetric di-chloro substitution; planar geometry

Key Observations :

  • Substituent Position : 2,4-Dichlorobenzyl at position 1 is common in antimicrobial and receptor-binding agents (e.g., miconazole derivatives) .
  • Steric Effects : Bulky substituents like trifluoromethylbenzyl (in ’s compound) may reduce binding affinity but improve metabolic stability .

Key Observations :

  • Styryl Introduction : The target compound’s synthesis may require specialized conditions (e.g., palladium catalysis) compared to simpler alkyl/aryl analogs .
  • Chlorobenzyl Substitution : 2,4-Dichlorobenzyl chloride is a common reagent for introducing this group, as seen in miconazole synthesis .

Pharmacological and Physicochemical Comparisons

Limited pharmacological data are available for the target compound, but inferences can be drawn from structurally related molecules.

Key Observations :

  • Antifungal Potential: The 2,4-dichlorobenzyl group is critical in miconazole’s antifungal activity, suggesting the target compound may share similar properties .

Biological Activity

1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole (CAS 306977-83-3) is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C22H16Cl2N2
  • Molecular Weight : 379.28 g/mol
  • CAS Number : 306977-83-3

Antitumor Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole, as anticancer agents. The compound was evaluated for its cytotoxic effects against various tumor cell lines.

Case Study: Cytotoxicity Tests

In a study assessing the cytotoxic properties of several benzimidazole derivatives, including the target compound, the following results were obtained:

CompoundCell LineIC50 (μM)Assay Type
1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazoleA549 (lung adenocarcinoma)10.5 ± 0.5MTS
1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazoleWM115 (melanoma)12.0 ± 0.7MTS

The IC50 values indicate that the compound exhibits significant cytotoxic activity against both lung adenocarcinoma and melanoma cell lines, suggesting its potential as a lead molecule for further development in cancer therapy .

The mechanism by which 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole exerts its biological effects may involve:

  • Induction of Apoptosis : Studies have shown that exposure to this compound can lead to apoptosis in tumor cells through caspase activation .
  • DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA and inhibit DNA-dependent enzymes, which is critical for their anticancer activity .

Antimicrobial Activity

In addition to its antitumor properties, the compound also exhibits antimicrobial activity. A comparative analysis with other benzimidazole derivatives revealed promising results against both Gram-negative and Gram-positive bacteria.

Antimicrobial Testing Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazoleEscherichia coli15
1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazoleStaphylococcus aureus20

These findings indicate that the compound possesses significant antimicrobial properties that could be leveraged in therapeutic applications .

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